molecular formula C23H17F2NO3S B2469808 6-fluoro-1-(2-fluorobenzyl)-3-tosylquinolin-4(1H)-one CAS No. 902298-96-8

6-fluoro-1-(2-fluorobenzyl)-3-tosylquinolin-4(1H)-one

Cat. No. B2469808
CAS RN: 902298-96-8
M. Wt: 425.45
InChI Key: BBHXSSYWVAHOKA-UHFFFAOYSA-N
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Description

6-fluoro-1-(2-fluorobenzyl)-3-tosylquinolin-4(1H)-one is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is a quinoline derivative that has been shown to have promising properties as a potential drug candidate. In

Scientific Research Applications

Synthesis and Applications in Heterocycle Formation

Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling :The compound has been utilized in the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This process is pivotal for the pharmaceutical and agrochemical industries, leading to the creation of monofluorinated alkene with retained tosylate functionality. Further acid treatment yields 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. The process is governed by various pathways involving N-H deprotonation, C-H activation, and olefin insertion, as elucidated through detailed Density Functional Theory (DFT) studies (Wu et al., 2017).

Fluorophore Development for Biological Applications

Synthesis and Fluorescence Studies of Some New Fluorophores :New fluorophores have been synthesized, displaying distinctive fluorescence in various solvents and aqueous solutions with inorganic ions. Notably, specific fluorophores, after attachment on oligodeoxyribonucleotides, exhibited enhanced fluorescence signals and hybridization affinity compared to unlabelled oligodeoxyribonucleotides. This indicates the compound's potential in bio-labelling and nucleoside modifications (Singh & Singh, 2007).

Interaction Studies with Human Serum Albumin (HSA)

Comparative Studies of Interactions between Fluorodihydroquinazolin Derivatives and HSA :Derivatives of the compound have been synthesized and used to study their interaction with human serum albumin (HSA) using techniques like fluorescence and circular dichroism spectroscopy. The interactions induce conformational and structural changes in HSA, implicating the importance of fluorine substitution in benzene rings for enhancing interactions through hydrophobic effects (Wang et al., 2016).

Antifungal Activity

Synthesis and Antifungal Activity of Novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline Derivatives :The compound has been used in creating derivatives with significant antifungal activities, particularly against Fusarium oxysporum. This involves the study of the mechanism of action, showcasing its effectiveness in inhibiting fungal growth and affecting the permeability of the cell membrane (Xu et al., 2007).

properties

IUPAC Name

6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO3S/c1-15-6-9-18(10-7-15)30(28,29)22-14-26(13-16-4-2-3-5-20(16)25)21-11-8-17(24)12-19(21)23(22)27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHXSSYWVAHOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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